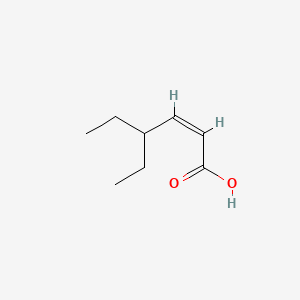
Phosphoric acid, diethyl 1-((phenylmethyl)thio)ethenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate: is an organophosphorus compound characterized by the presence of a phosphate group, an ethenyl group, and a phenylmethylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate typically involves the reaction of diethyl phosphite with a suitable phenylmethylsulfanyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The phenylmethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation .
Medicine: The compound’s potential therapeutic applications are explored in the context of drug development. Its unique chemical structure allows for the design of novel pharmaceuticals targeting specific biological pathways .
Industry: In industrial applications, diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
- Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate
- Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphonate
- Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphinate
Comparison: Diethyl 1-(phenylmethylsulfanyl)ethenyl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
2595-51-9 |
|---|---|
Molekularformel |
C13H19O4PS |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
1-benzylsulfanylethenyl diethyl phosphate |
InChI |
InChI=1S/C13H19O4PS/c1-4-15-18(14,16-5-2)17-12(3)19-11-13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
APAPIGZYKSCALO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C)SCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


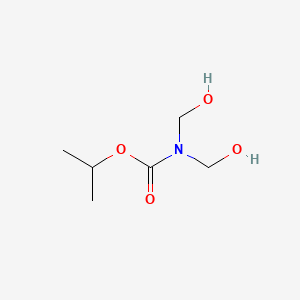
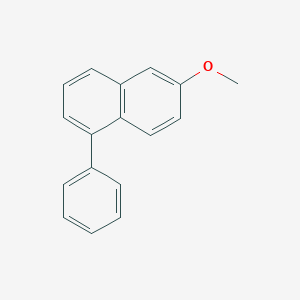
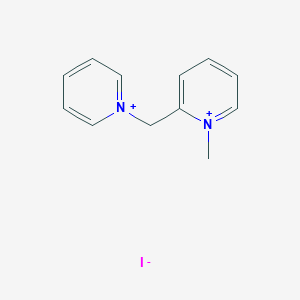
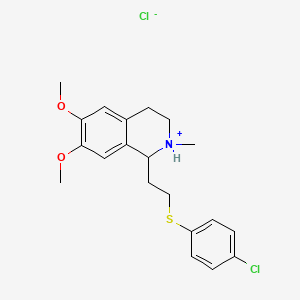
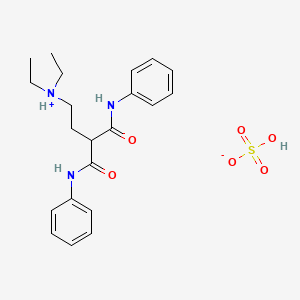

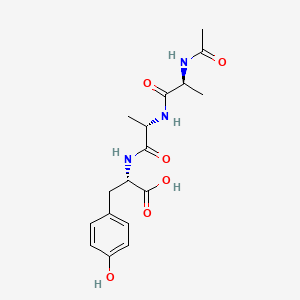
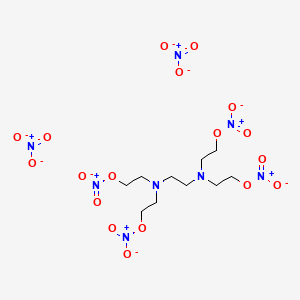
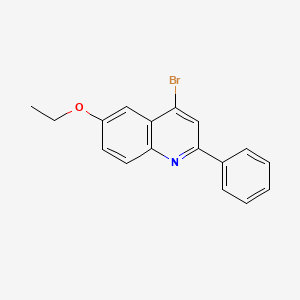
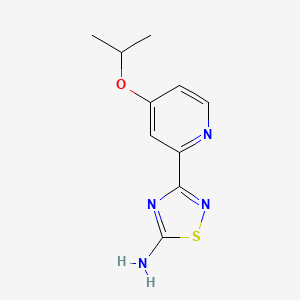
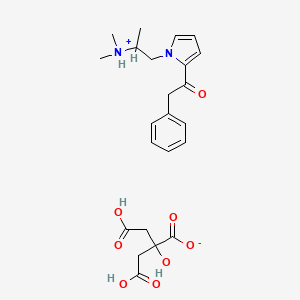

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
